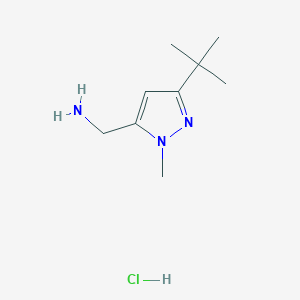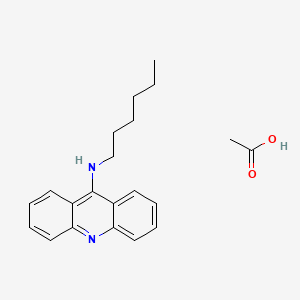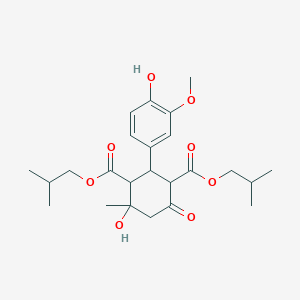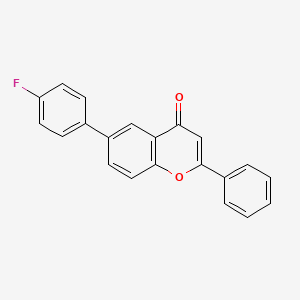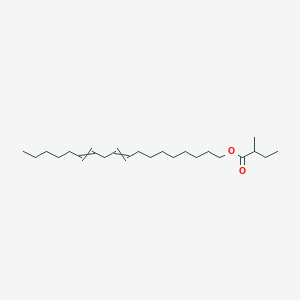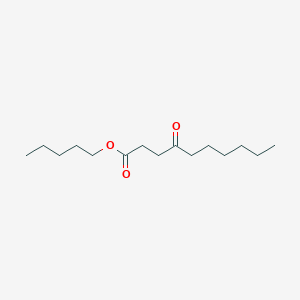
Pentyl 4-oxodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 4-oxodecanoate is an organic compound belonging to the ester family. It is characterized by its molecular formula C15H28O3 and is known for its distinctive chemical structure, which includes a pentyl group attached to a 4-oxodecanoate moiety. This compound is often used in various industrial and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 4-oxodecanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-oxodecanoic acid with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-oxodecanoate undergoes various chemical reactions, including:
Oxidation: Oxidizing agents like potassium permanganate can oxidize this compound to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Oxidation: Potassium permanganate, acidic medium.
Major Products Formed
Hydrolysis: 4-oxodecanoic acid and pentanol.
Reduction: Corresponding alcohol.
Oxidation: Carboxylic acids.
Scientific Research Applications
Pentyl 4-oxodecanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentyl 4-oxodecanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pentyl 4-oxopentanoate: Similar ester structure but with a shorter carbon chain.
Pentyl levulinate: Another ester with a similar functional group but different carbon chain length.
Uniqueness
Pentyl 4-oxodecanoate is unique due to its specific carbon chain length and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
918883-29-1 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
pentyl 4-oxodecanoate |
InChI |
InChI=1S/C15H28O3/c1-3-5-7-8-10-14(16)11-12-15(17)18-13-9-6-4-2/h3-13H2,1-2H3 |
InChI Key |
MCIDWXIDROUORJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCC(=O)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole](/img/structure/B12629974.png)
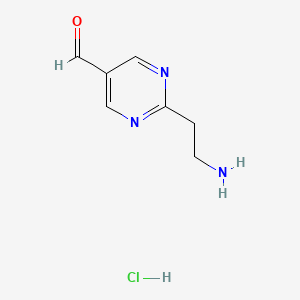

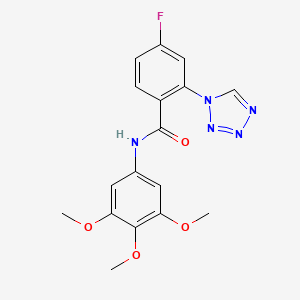
![4-[5-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzonitrile](/img/structure/B12629999.png)
![[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12630004.png)
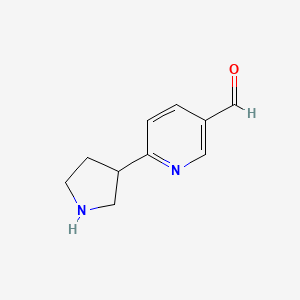
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)
